molecular formula C10H11N3O2 B1472082 1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1082065-96-0

1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1472082
CAS RN: 1082065-96-0
M. Wt: 205.21 g/mol
InChI Key: VIJNOFSLLDZHPV-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound. It has been mentioned in the context of research into potent BRD4 inhibitors with anti-breast cancer activity .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the context of BRD4 inhibitors. In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate in the synthesis of various chemically significant compounds. Its applications have been explored in different realms of organic chemistry, focusing on the synthesis of novel compounds with potential biological activities.

  • Synthetic Methodologies : The compound has been utilized in Vilsmeier-Haak formylation processes to obtain corresponding 4-formyl derivatives. This methodology is crucial for synthesizing pyrazole derivatives that hold significant potential in medicinal chemistry due to their diverse biological activities. For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation to produce 4-formyl derivatives, highlighting the compound's role in expanding the chemical space of pyrazole-based entities (Attaryan et al., 2006).

  • Derivative Synthesis : The application extends to the synthesis of novel and efficient derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. These derivatives are synthesized via condensation reactions, leading to compounds with potential applications in drug development and materials science (Hote & Lokhande, 2014).

  • Heterocyclic Compound Synthesis : Another application is in the synthesis of anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, a compound synthesized from anthracene-9-carbaldehyde and 5-amino-3,4-dimethyl­isoxazole. The structure of this new compound was confirmed through various spectral analyses, indicating its potential for further chemical and biological studies (Asiri & Khan, 2011).

Biological Applications

While the focus on this compound primarily lies in synthetic chemistry, the derivatives synthesized from this compound have been explored for various biological activities. For example, Schiff bases derived from pyrazole carbaldehydes have shown promising antimicrobial activities, indicating the relevance of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxidative metabolism in vitro, and in rat pharmacokinetic studies, it is rapidly converted to the corresponding O-sulfate and O-glucuronide conjugates . This compound is not mutagenic or clastogenic in vitro and does not induce micronuclei in bone marrow polychromatic erythrocytes in vivo .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, it affects the secretion of anabolic hormones and the supply of fuel during exercise .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a KAc bioisostere, accepting a hydrogen bond from the conserved N residue within the binding pocket of certain proteins . This interaction is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound undergoes oxidative metabolism and is rapidly converted to O-sulfate and O-glucuronide conjugates . It has a half-life that influences its stability and degradation in vitro and in vivo studies . Long-term effects on cellular function have been observed, including its impact on fetal morphology at high doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In short-term and subchronic oral toxicity studies in rats, the no-observed-adverse-effect-level (NOAEL) for this compound was 100 mg/kg bw/day . At higher doses, it demonstrated a lack of maternal toxicity and adverse effects on fetal morphology, providing a NOAEL of 1000 mg/kg bw/day for both maternal toxicity and embryo/fetal development .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes oxidative metabolism and is rapidly converted to O-sulfate and O-glucuronide conjugates . These metabolic pathways involve enzymes such as cytochrome P450 (CYP) and other cofactors that facilitate its conversion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is rapidly distributed within the body and accumulates in specific tissues . The compound’s localization and accumulation are influenced by its interactions with various biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments. Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles . These modifications play a crucial role in its biochemical activity and interactions with other biomolecules .

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-10(8(2)15-12-7)5-13-4-9(6-14)3-11-13/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJNOFSLLDZHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add N,N-dimethylformamide (3 mL) to sodium hydride (0.092 g, 2.29 mmol) and stir at 0° C. Add 1-H-pyrazole-4-carboxaldehyde (0.200 g, 2.08 mmol) and stir at 0° C. for 20 min. Dissolve 4-chloromethyl-3,5-dimethylisoxazole (0.318 g, 2.18 mmol) in N,N-dimethylformamide (4 mL) and add to reaction mixture. Stir reaction at room temperature for 18 hr. Quench with aqueous saturated sodium bicarbonate solution. Add ethyl acetate and separate organic layer. Extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 25:75 to 75:25 ethyl acetate:hexanes), to give the title preparation (387 mg, 91%). GC-MS: m/z=205 [M+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.092 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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